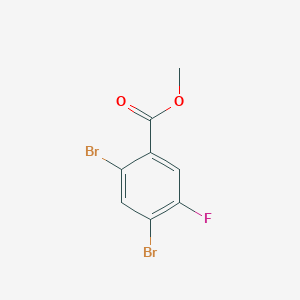

Methyl 2,4-dibromo-5-fluorobenzoate

Description

Significance of Halogenated Benzoate (B1203000) Derivatives in Organic Synthesis and Medicinal Chemistry Research

Halogenated benzoate derivatives, a prominent subgroup of polyhalogenated aromatic esters, are particularly noteworthy. The introduction of halogen atoms such as fluorine, chlorine, bromine, and iodine into the benzoate scaffold can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. organic-chemistry.org Benzoates and their halogenated derivatives have been investigated for a range of medicinal activities, including antimicrobial and anticancer properties. pharmaffiliates.com

In organic synthesis, the halogen substituents serve as versatile handles for a variety of chemical transformations. They can act as leaving groups in nucleophilic substitution reactions or as reactive sites for cross-coupling reactions, enabling the construction of intricate molecular architectures. The strategic placement of different halogens on the benzene (B151609) ring allows for selective reactions, providing a powerful tool for synthetic chemists.

Overview of Methyl 2,4-dibromo-5-fluorobenzoate as a Key Synthetic Intermediate

Within the family of halogenated benzoate derivatives, this compound is a compound of particular interest. While specific research on this exact molecule is limited, its structure suggests significant potential as a synthetic intermediate. The presence of two bromine atoms and one fluorine atom on the benzene ring offers multiple sites for chemical modification, making it a valuable precursor for the synthesis of more complex molecules.

The differential reactivity of the bromine and fluorine atoms can be exploited to achieve regioselective transformations, a crucial aspect in the synthesis of targeted compounds for medicinal chemistry and materials science. For instance, the carbon-bromine bonds are generally more susceptible to cleavage in certain reactions compared to the more stable carbon-fluorine bond.

While detailed experimental data for this compound is not widely available in published literature, its properties can be inferred from closely related compounds. The following table provides a comparative overview of the physicochemical properties of similar halogenated methyl benzoates.

| Property | Methyl 2-bromo-4-fluorobenzoate | Methyl 5-bromo-2-fluorobenzoate | Methyl 3-bromo-4-fluorobenzoate |

| Molecular Formula | C₈H₆BrFO₂ | C₈H₆BrFO₂ | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol | 233.03 g/mol | 233.03 g/mol |

| CAS Number | 653-92-9 bldpharm.com | 57381-59-6 bldpharm.com | 82702-31-6 aablocks.com |

| Form | Not specified | Solid sigmaaldrich.com | Liquid aablocks.com |

| Melting Point | Not specified | Not specified | 26-28 °C aablocks.com |

| Boiling Point | Not specified | Not specified | 245.3 °C at 760 mmHg aablocks.com |

Detailed Research Findings

Although direct research on this compound is scarce, the synthesis of analogous compounds provides insight into potential synthetic routes. A common method for the preparation of halogenated aromatic compounds is through the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by reaction with a halide salt.

For example, the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester starts from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com This precursor undergoes a diazotization reaction, followed by the introduction of a cyano group. A similar strategy could likely be employed for the synthesis of this compound, starting from a suitable aminofluorobenzoic acid methyl ester, which would then undergo diazotization and subsequent bromination.

The patent literature also describes methods for preparing related compounds. For instance, the preparation of 5-bromo-3-fluoro-2-methylbenzoate involves the reaction of 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite. google.com This highlights the utility of amino-substituted benzoates as key starting materials for the synthesis of polyhalogenated derivatives.

The application of such polyhalogenated benzoate esters often lies in their use as building blocks for larger, more complex molecules with potential pharmaceutical or material science applications. The strategic positioning of the halogens allows for sequential and selective reactions to build up molecular complexity.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis can proceed through several logical disconnections.

The most apparent disconnection is at the ester linkage, which simplifies the target molecule into 2,4-dibromo-5-fluorobenzoic acid and methanol (B129727). This disconnection points to an esterification reaction as a potential final step in the synthesis.

A second set of disconnections involves the carbon-bromine bonds. Removing the two bromine atoms via a reversal of electrophilic aromatic bromination leads to a precursor such as 5-fluoro-benzoic acid or its methyl ester. The forward reaction would then require a dibromination step. The feasibility of this step depends critically on the directing effects of the existing fluorine and carboxyl/ester groups. The fluorine atom is an ortho, para-director, while the methyl ester group is a meta-director. Their combined influence on the aromatic ring must selectively guide the incoming bromine electrophiles to the C2 and C4 positions to yield the desired product.

An alternative disconnection at the C2-Br bond could suggest a Sandmeyer-type reaction, where a bromine atom replaces an amino group via a diazonium salt intermediate. This would point to Methyl 2-amino-4-bromo-5-fluorobenzoate as a key precursor, providing a powerful method for regioselective installation of the bromine atom at the C2 position.

Classical and Contemporary Synthetic Routes to Polyhalogenated Benzoates

Esterification Reactions in the Synthesis of Halogenated Benzoates

One of the most common methods is the Fischer-Speier esterification , which involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Another effective approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with methanol to form the ester. For instance, a similar compound, 5-bromo-2,4-difluorobenzoic acid, can be converted to its methyl ester by reacting it with thionyl chloride in methanol at 65°C. chemicalbook.com A third method is the reaction of a carboxylate salt with an alkyl halide, such as methyl iodide, often in a polar aprotic solvent. researchgate.net

| Method | Reagents | General Conditions | Applicability |

|---|---|---|---|

| Fischer-Speier Esterification | Methanol (excess), Acid Catalyst (e.g., H₂SO₄) | Reflux | Common, equilibrium-driven |

| Acyl Chloride Intermediate | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base (optional) | Mild to moderate temperatures | High yield, irreversible |

| Alkylation of Carboxylate | Base (e.g., K₂CO₃), Methyl Iodide | Room temperature to moderate heat | Useful when acid-sensitive groups are present |

Halogenation Procedures for Aromatic Systems

The introduction of bromine and fluorine atoms onto the benzene ring is central to the synthesis. These transformations are typically achieved through electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The mechanism involves the attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion, followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

Direct bromination of aromatic compounds is a standard procedure accomplished by treating the substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.org The catalyst polarizes the Br-Br bond, generating a potent bromine electrophile that can be attacked by the aromatic ring. For example, methyl 4-methylbenzoate can be brominated using bromine and anhydrous aluminum chloride. researchgate.net

In contrast, direct fluorination of aromatic rings with elemental fluorine (F₂) is rarely used in laboratory synthesis. The reaction is extremely exothermic and difficult to control, often leading to a mixture of products and degradation of the starting material. Therefore, the fluorine atom in this compound is almost certainly introduced by using a starting material that is already fluorinated.

Achieving the specific 2,4-dibromo-5-fluoro substitution pattern requires precise control over the regiochemistry of the halogenation steps. This control is dictated by the directing effects of the substituents already present on the ring.

In a hypothetical synthesis starting from methyl 5-fluorobenzoate, the directing effects would be as follows:

Fluorine (at C5): As a halogen, it is an ortho, para-director. It activates the C2 (para), C4 (ortho), and C6 (ortho) positions for electrophilic attack.

Methyl Ester (at C1): As a deactivating group, it is a meta-director, directing incoming electrophiles to the C3 and C5 positions.

The combined influence of these two groups creates a complex reactivity map. The strong activating, para-directing effect of the fluorine at C5 towards the C2 position, and its ortho-directing effect towards the C4 position, would likely override the meta-directing effect of the ester group. This makes the selective introduction of bromine at positions 2 and 4 plausible, although careful optimization of reaction conditions would be necessary to ensure high selectivity and yield. The order in which reactions are performed is critical to the success of synthesizing substituted aromatic rings. pressbooks.pub

Multi-step Synthesis from Precursor Molecules

A practical and regiochemically precise synthesis of this compound can be designed using a multi-step approach that leverages the robust and predictable nature of the Sandmeyer reaction. A plausible route begins with a precursor like Methyl 2-amino-5-fluorobenzoate.

Step 1: Regioselective Bromination. The first step is the bromination of Methyl 2-amino-5-fluorobenzoate. The amino group (-NH₂) is a very strong activating ortho, para-director. The fluorine atom is also an ortho, para-director. The para position relative to the powerful amino group is C5, which is already occupied by fluorine. The ortho positions are C3 and C6. The fluorine at C5 directs ortho to C4 and C6. The combined directing effects strongly favor the introduction of a bromine atom at the C4 position, leading to the formation of Methyl 2-amino-4-bromo-5-fluorobenzoate. bldpharm.com

Step 2: Sandmeyer Reaction. The second stage involves the conversion of the amino group at C2 into a bromine atom. This is achieved via a two-part Sandmeyer reaction.

Diazotization: The intermediate, Methyl 2-amino-4-bromo-5-fluorobenzoate, is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid (e.g., H₂SO₄ or HBr) at low temperatures (0–5 °C) to form a diazonium salt.

Substitution: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr), which catalyzes the replacement of the diazonio group (-N₂⁺) with a bromine atom. This step yields the final product, this compound. A similar strategy is employed in the synthesis of related compounds where an amino group is converted to a different functional group. google.com

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Methyl 2-amino-5-fluorobenzoate | Br₂, Acetic Acid | Methyl 2-amino-4-bromo-5-fluorobenzoate |

| 2a (Diazotization) | Methyl 2-amino-4-bromo-5-fluorobenzoate | NaNO₂, H₂SO₄, 0-5 °C | Corresponding diazonium salt |

| 2b (Substitution) | Diazonium salt intermediate | CuBr | This compound |

An in-depth examination of the synthetic pathways leading to this compound reveals a landscape of both established and innovative chemical strategies. This article focuses exclusively on the methodologies for synthesizing this specific polyhalogenated aromatic compound, exploring classical routes, novel technologies, and the critical process of reaction optimization.

3 Synthetic Methodologies and Strategies for this compound

The synthesis of this compound can be approached through several strategic pathways, primarily relying on the functionalization of pre-existing aromatic scaffolds. The selection of a particular route is often dictated by the availability of starting materials, desired purity, and scalability.

1 Synthesis from Dihalo-fluorobenzoic Acid Derivatives

A direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2,4-dibromo-5-fluorobenzoic acid. This transformation is a fundamental reaction in organic chemistry. A representative procedure involves the treatment of the carboxylic acid with an esterifying agent in the presence of a suitable solvent.

For instance, a similar compound, methyl 5-bromo-2,4-difluorobenzoate, is synthesized by reacting 5-bromo-2,4-difluorobenzoic acid with thionyl chloride in methanol. chemicalbook.com The reaction mixture is typically heated to facilitate the conversion. chemicalbook.com After the reaction is complete, the product is isolated through an aqueous workup and purified using techniques like flash chromatography. chemicalbook.com This general approach, outlined in the table below, is readily adaptable for the synthesis of this compound.

| Step | Reagents | Conditions | Purpose |

| Esterification | 2,4-dibromo-5-fluorobenzoic acid, Methanol, Thionyl Chloride | Heated (e.g., 65 °C), 1 hour | Conversion of the carboxylic acid group to a methyl ester. chemicalbook.com |

| Workup | Ice-water, Ethyl acetate | Partitioning | Separation of the organic product from aqueous impurities. chemicalbook.com |

| Purification | Saturated aqueous sodium chloride, Anhydrous sodium sulfate, Silica gel | Washing, Drying, Flash Chromatography | Isolation of the pure methyl ester product. chemicalbook.com |

2 Routes Involving Aminobenzoate Precursors

An alternative strategy for introducing a bromine atom onto the aromatic ring is through the Sandmeyer reaction, starting from an aminobenzoate precursor. This route is particularly useful when the corresponding amino-substituted benzoic acid ester is more accessible than the di-halogenated version. The synthesis involves the diazotization of the amino group, followed by its substitution with a bromide.

A typical synthesis begins with a precursor like Methyl 2-amino-4-bromo-5-fluorobenzoate. google.combiosynth.com The amino group is converted into a diazonium salt using sodium nitrite in a strong acid, such as sulfuric acid, at low temperatures (typically 0-5 °C). google.com This intermediate diazonium salt is then treated with a copper(I) bromide solution to introduce the second bromine atom at the 2-position, yielding the target compound.

A related patent describes a process where Methyl 2-amino-4-bromo-5-fluorobenzoate is first converted to Methyl 4-bromo-5-fluoro-2-iodobenzoate via a similar diazotization reaction, but using potassium iodide instead of a bromide salt. google.com This highlights the versatility of the diazotization approach for introducing various halogens.

| Precursor | Reagent 1 | Reagent 2 | Intermediate | Product |

| Methyl 4-bromo-5-fluoro-2-aminobenzoate | Sodium Nitrite (NaNO₂) in Acid | Copper(I) Bromide (CuBr) | Diazonium Salt | This compound |

| Methyl 2-amino-4-bromo-5-fluorobenzoate | Sodium Nitrite (NaNO₂) in Sulfuric Acid | Potassium Iodide (KI) | Diazonium Salt | Methyl 4-bromo-5-fluoro-2-iodobenzoate google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dibromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXATRQHGCZWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 2,4 Dibromo 5 Fluorobenzoate

Reactivity of Ester Functionality

The ester group in Methyl 2,4-dibromo-5-fluorobenzoate is subject to reactions typical of carboxylic acid derivatives, primarily nucleophilic acyl substitution. However, its reactivity is significantly modulated by the electronic and steric environment imposed by the halogenated benzene (B151609) ring.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of esters, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the leaving group, in this case, the methoxy (B1213986) group (-OCH3), is expelled to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.org

The rate and feasibility of these reactions are contingent on the nature of the nucleophile and the stability of the leaving group. Generally, the reaction equilibrium favors the formation of the weaker base. masterorganicchemistry.com The electrophilicity of the carbonyl carbon in this compound is enhanced by the inductive electron-withdrawing effects of the two bromine atoms and the fluorine atom on the aromatic ring. This increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack.

Hydrolysis and Transesterification Pathways

Hydrolysis: The hydrolysis of an ester to its corresponding carboxylic acid is a common nucleophilic acyl substitution reaction that can be catalyzed by either acid or base. In the case of this compound, the steric hindrance from the ortho-bromine atom can influence the rate of hydrolysis. For sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, the typical acyl-oxygen cleavage (BAc2 mechanism) can be slowed down. stackexchange.com In some instances of extreme steric hindrance, an alternative alkyl-oxygen cleavage (BAl2 mechanism), where the nucleophile attacks the methyl group in an SN2 fashion, can be observed, particularly with methyl esters. stackexchange.com While the hindrance in this compound is less severe than in the trimethylbenzoate example, a reduced reaction rate for the BAc2 pathway compared to unhindered methyl benzoates can be anticipated.

A study on the hydrolysis of a similarly substituted compound, methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate, indicated the formation of tetrahedral intermediates during the reaction. researchgate.net The hydrolysis of this compound would be expected to proceed via a similar tetrahedral intermediate, yielding 2,4-dibromo-5-fluorobenzoic acid.

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol, typically in the presence of an acid or base catalyst. For this compound, transesterification can be achieved by heating with an excess of another alcohol. If the pKa values of the incoming alcohol and the leaving methanol (B129727) are similar, a large excess of the new alcohol is often used to drive the equilibrium towards the desired product. masterorganicchemistry.com

| Reaction Pathway | Description | Key Factors Influencing Reactivity |

| Hydrolysis | Conversion of the methyl ester to the corresponding carboxylic acid (2,4-dibromo-5-fluorobenzoic acid) using water and an acid or base catalyst. | Steric hindrance from the ortho-bromine atom may slow the reaction rate. Electronic withdrawing effects of halogens activate the carbonyl carbon. |

| Transesterification | Conversion of the methyl ester to a different ester by reacting with an alcohol in the presence of a catalyst. | The equilibrium is driven by the concentration of the reactant alcohol. Steric and electronic factors similar to hydrolysis apply. |

Reactivity of Aromatic Halogen Substituents (Bromine and Fluorine)

The halogen atoms on the aromatic ring of this compound are key sites for reactivity, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.comyoutube.com In this compound, the methyl ester group acts as an electron-withdrawing group.

In SNAr reactions, the nature of the halogen leaving group has a significant impact on the reaction rate. Counterintuitively, fluorine is often a better leaving group than bromine or chlorine in these reactions. masterorganicchemistry.comcsbsju.edu This is because the rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com The high electronegativity of fluorine strongly stabilizes the negative charge of the intermediate through its inductive effect, thereby lowering the activation energy of this step. csbsju.edu

For this compound, a nucleophile could potentially substitute one of the bromine atoms or the fluorine atom. The methyl ester group at C1 activates the para position (C4) and the ortho position (C2) to nucleophilic attack.

Attack at C4 (para to ester): A nucleophilic attack at this position would be favored due to the strong activation by the para-ester group. The leaving group would be a bromide ion.

Attack at C2 (ortho to ester): This position is also activated by the ester group. The leaving group would be a bromide ion. Steric hindrance from the adjacent ester group might slightly disfavor attack at this position compared to C4.

Attack at C5 (meta to ester): The fluorine at this position is not directly activated by the ester group through resonance. Therefore, nucleophilic substitution at this position is generally less favorable. youtube.com

Considering the typical reactivity patterns in SNAr, it is likely that a nucleophile would preferentially attack the positions activated by the electron-withdrawing ester group, leading to the substitution of one of the bromine atoms. While fluorine is generally a good leaving group in activated systems, its position meta to the primary activating group in this molecule makes its substitution less probable compared to the ortho and para bromine atoms.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at halogenated aromatic rings. sigmaaldrich.com The general reactivity order for halogens in the oxidative addition step of these reactions is I > Br > Cl > F. masterorganicchemistry.com This selectivity allows for site-selective functionalization of polyhalogenated arenes.

In this compound, both bromine atoms are potential sites for cross-coupling, while the fluorine atom is expected to be unreactive under typical palladium-catalyzed conditions that favor C-Br bond activation. The relative reactivity of the two bromine atoms at positions C2 and C4 will depend on a combination of electronic and steric factors.

Reactivity at C4: The bromine at the C4 position is para to the electron-withdrawing ester group and meta to the fluorine atom. It is sterically unhindered.

Reactivity at C2: The bromine at the C2 position is ortho to the ester group and ortho to the fluorine atom. This position is sterically more hindered due to the adjacent ester group.

In many cases, oxidative addition of palladium is favored at the more electron-deficient and less sterically hindered position. Studies on the Suzuki coupling of 2,4-dibromopyridine (B189624) have shown a preference for reaction at the C2 position, which is proximal to the heteroatom. researchgate.net For 2,4-dibromoquinolines in Sonogashira couplings, regioselectivity has also been observed. nih.gov In the case of this compound, the electronic effects of the fluorine and ester group on the two bromine positions are complex. However, the significant steric hindrance at the C2 position by the bulky ester group would likely direct the cross-coupling reaction to the less hindered C4 position.

Below is a table summarizing potential site-selective cross-coupling reactions:

| Cross-Coupling Reaction | Typical Reagents | Predicted Major Product | Rationale for Selectivity |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Methyl 2-bromo-5-fluoro-4-arylbenzoate | The C4-Br bond is less sterically hindered than the C2-Br bond, favoring oxidative addition at C4. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Methyl 2-bromo-5-fluoro-4-(alkynyl)benzoate | Similar to the Suzuki coupling, the reaction is expected to occur preferentially at the less sterically hindered C4 position. libretexts.org |

Reduction and Dehalogenation Processes

The functional groups on this compound can undergo various reduction processes.

Ester Reduction: The methyl ester group can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation under high pressure. nih.gov More selective methods using borane-ammonia with specific catalysts can yield either an ether or an alcohol. For example, TiCl₄ mediates conversion to an ether, while BF₃-Et₂O favors reduction to the alcohol. nih.gov Catalytic hydrodeoxygenation (HDO) using H₂ over a heterogeneous catalyst is another method to produce ethers from esters. libretexts.org

Dehalogenation: The carbon-bromine bonds can be cleaved through reductive dehalogenation. This can be achieved via catalytic hydrogenation over a palladium catalyst (hydrodehalogenation), where bromine is replaced by hydrogen. Anaerobic microbial reductive debromination has also been observed for various polybrominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs), suggesting that biological pathways for dehalogenation exist. berkeley.edufrontiersin.orgacs.orgnih.gov

Table 2: Potential Products from Reduction and Dehalogenation

| Reagent/Process | Functional Group Targeted | Potential Product |

| LiAlH₄ | Ester | 2,4-Dibromo-5-fluorobenzyl alcohol |

| BH₃-NH₃ / TiCl₄ | Ester | 2,4-Dibromo-5-fluoro-1-(methoxymethyl)benzene |

| H₂ / Pd/C | C-Br bonds | Methyl 5-fluorobenzoate |

| H₂ / High Pressure/Temp. | Ester & C-Br bonds | 5-Fluorobenzyl alcohol |

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

The benzene ring of this compound is heavily substituted, leaving only the C6 position available for electrophilic aromatic substitution (EAS). The existing substituents heavily influence the reactivity of this position. Halogens (Br, F) are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation. libretexts.org The methyl ester group is a deactivating and meta-directing group. libretexts.org

The C6 position is ortho to the fluorine atom (an activating influence for that position via resonance) and meta to both the C4-bromine and the C1-ester group (a deactivating influence). libretexts.org The combination of three deactivating groups (two bromine atoms and an ester) and one moderately deactivating group (fluorine) renders the aromatic ring significantly electron-deficient and thus highly unreactive towards electrophiles. While fluorobenzene (B45895) itself has a reactivity in EAS reactions that can be comparable to benzene, the cumulative effect of the other deactivators is substantial. researchgate.netresearchgate.netacs.org Therefore, forcing an electrophilic substitution, such as nitration or further halogenation, would require harsh reaction conditions, and the electrophile would add to the only available C6 position.

Radical Reactions Involving this compound

Aryl radicals are highly reactive intermediates that can be generated from aryl halides through various methods, including single-electron transfer (SET) reduction or photolysis. nih.govwikipedia.orgnih.gov For this compound, the C-Br bonds could potentially undergo homolytic cleavage to form an aryl radical. This could be initiated by heat, UV light, or a radical initiator. masterorganicchemistry.com

Once formed, the aryl radical could participate in several reactions:

Hydrogen-atom abstraction: The radical could abstract a hydrogen atom from a solvent or another reagent, leading to a dehalogenated product. wikipedia.org

Addition to alkenes: In a process analogous to a radical addition, the aryl radical could add to a double bond. masterorganicchemistry.com

Chain reactions: The generation of an aryl radical from an aryl halide can initiate a radical chain process, for example, in coupling reactions with pyrrole (B145914) derivatives or phosphites. nih.govlibretexts.org

Studies on brominated diphenyl ethers have shown that gas-phase reactions with hydroxyl radicals can lead to products suggesting that OH addition to the ipso-carbon (the carbon bearing the bromine) is a significant pathway. nih.gov While specific studies on this compound are scarce, these general principles suggest its potential to engage in radical-mediated transformations.

Comparative Reactivity Studies with Isomeric Bromofluorobenzoates

The reactivity of halogenated aromatic compounds is highly dependent on the substitution pattern. Comparing this compound with its isomers reveals how the placement of substituents alters chemical behavior.

The key factors influencing reactivity are:

Steric Hindrance: The accessibility of a reaction site, particularly for palladium-catalyzed coupling at a C-Br bond, is crucial. A bromine atom flanked by two other groups is more hindered than one with smaller neighbors.

Electronic Effects: The electron-withdrawing or -donating nature of substituents influences both cross-coupling reactions and electrophilic aromatic substitution. In Suzuki couplings, electron-donating groups on the boronic acid can increase reactivity. scielo.br For the aryl halide, electron-withdrawing groups can sometimes facilitate oxidative addition.

Table 3: Structural Comparison of Isomeric Bromofluorobenzoates

| Compound | Structure | Key Features |

| This compound | A polyhalogenated aromatic compound with bromine atoms at positions 2 and 4, a fluorine atom at position 5, and a methyl ester group at position 1. | C2-Br is sterically hindered. Ring is highly deactivated to EAS. Site-selectivity in coupling is expected. |

| Methyl 4-bromo-2-fluorobenzoate | A related compound with a bromine at C4 and fluorine at C2. | C4-Br is less hindered. The C2-F has a strong influence on the ortho C1-ester and C3-H positions. |

| Methyl 5-bromo-2-fluorobenzoate | An isomer with bromine at C5 and fluorine at C2. | The C5-Br is para to the fluorine and meta to the ester, presenting a different electronic environment compared to the title compound. |

| 1,4-Dibromo-2,5-difluorobenzene | A symmetrical di-bromo di-fluoro benzene derivative. | Two identical C-Br bonds. Reactivity at one site will be influenced by the two ortho fluorine atoms. |

In a comparative scenario, the rate and selectivity of a Suzuki-Miyaura coupling would differ significantly across these isomers. For this compound, coupling would likely favor the less hindered C4 position. In contrast, for methyl 4-bromo-2-fluorobenzoate, the single C-Br bond at C4 is the only site for coupling. The electronic environment, and therefore the reactivity of the C-Br bond, is modulated by the position of the fluorine atom and the ester group, leading to distinct reactivity profiles for each isomer. nih.gov

Spectroscopic Characterization and Elucidation of Molecular Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework.

The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms. For Methyl 2,4-dibromo-5-fluorobenzoate, three distinct signals are predicted: two in the aromatic region and one corresponding to the methyl ester group.

Methyl Protons (-OCH₃): A singlet is expected around δ 3.9 ppm. This signal represents the three equivalent protons of the methyl group, which are not coupled to any other protons.

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons.

The proton at position 3 (H-3) is predicted to appear as a doublet of doublets, influenced by coupling to H-6 (a small meta coupling, ⁴JHH) and the fluorine at position 5 (a meta coupling, ⁴JHF).

The proton at position 6 (H-6) is expected to be the most downfield aromatic proton due to the deshielding effects of the adjacent fluorine and bromine atoms. Its signal would appear as a doublet of doublets, resulting from coupling to H-3 (⁴JHH) and the fluorine at position 5 (an ortho coupling, ³JHF).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.90 | s (singlet) | N/A |

| H-3 | ~7.8 | d (doublet) | ⁴JHF ≈ 4-6 Hz |

| H-6 | ~8.1 | d (doublet) | ³JHF ≈ 8-10 Hz |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. For this molecule, eight distinct carbon signals are anticipated.

Carbonyl Carbon (C=O): This carbon is the most deshielded and is expected to appear around δ 164-166 ppm.

Aromatic Carbons: Six signals are predicted for the aromatic carbons, with their chemical shifts significantly influenced by the halogen substituents. The carbons directly bonded to bromine (C-2, C-4) and fluorine (C-5) will show characteristic shifts. Furthermore, the carbon attached to fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF). Other aromatic carbons will also show smaller couplings to fluorine (²JCF, ³JCF).

Methyl Carbon (-OCH₃): The methyl carbon signal is predicted to be the most upfield, appearing around δ 52-53 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (JCF, Hz) |

|---|---|---|

| -OCH₃ | ~53 | - |

| C-2, C-4 | ~115-125 | Small ²JCF or ³JCF |

| C-1, C-3, C-6 | ~128-140 | Small ²JCF or ³JCF |

| C-5 | ~158-162 | Large ¹JCF (~250 Hz) |

| C=O | ~165 | Small ⁴JCF |

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org Since there is only one fluorine atom in the molecule, a single signal is expected in the ¹⁹F NMR spectrum. wikipedia.org The chemical shift is characteristic of an aryl fluoride. nih.gov This signal would be split into a doublet of doublets due to coupling with the ortho proton (H-6, ³JHF) and the meta proton (H-3, ⁴JHF). This coupling pattern is definitive proof of the fluorine's position on the aromatic ring relative to the remaining protons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. sdsu.edu A COSY spectrum would be expected to show a cross-peak connecting the signals of the aromatic protons H-3 and H-6, confirming their meta-relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.edu An HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds, which helps to piece together the molecular fragments. sdsu.edu Key predicted HMBC correlations include:

From the methyl protons (-OCH₃) to the carbonyl carbon (C=O).

From the aromatic proton H-6 to carbons C-2, C-4, and C-5.

From the aromatic proton H-3 to carbons C-1, C-2, and C-5.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. msu.edu Infrared (IR) and Raman spectroscopy are complementary techniques that adhere to different selection rules.

The analysis of the IR and Raman spectra involves assigning observed absorption bands to specific molecular vibrations, such as stretching and bending. msu.edu

C=O Stretch: A very strong and sharp absorption band is predicted in the IR spectrum between 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

C-O Stretch: Two distinct C-O stretching vibrations are expected: an asymmetric stretch (Ar-CO) and a symmetric stretch (O-CH₃), appearing in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretch: Several bands of variable intensity are predicted in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations within the benzene ring.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are predicted to appear just below 3000 cm⁻¹.

C-F and C-Br Stretches: A strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1000-1100 cm⁻¹ region. The C-Br stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2950-2990 | Medium |

| C=O Stretch | 1720-1740 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-O Stretch | 1200-1300 | Strong |

| C-F Stretch | 1000-1100 | Strong |

| C-Br Stretch | 550-700 | Medium-Strong |

Analysis of Halogen-Aromatic and Ester Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be characterized by vibrations corresponding to its halogen, aromatic, and ester moieties. While specific experimental data for this compound is not available in the reviewed literature, the expected absorption ranges for its key functional groups can be predicted based on established principles.

The ester group features two prominent stretching vibrations: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretch. The C=O stretch is typically a strong, sharp band, expected to appear in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations are expected to produce bands in the 1250-1000 cm⁻¹ region.

The halogen-aromatic vibrations include the carbon-halogen (C-X) and aromatic ring stretches. The carbon-fluorine (C-F) stretching vibration is anticipated to be a strong band between 1250 cm⁻¹ and 1000 cm⁻¹. The carbon-bromine (C-Br) stretches are found at lower wavenumbers, typically in the 600-500 cm⁻¹ range. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Infrared Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1720-1740 |

| Ester | C-O Stretch | 1250-1000 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1600-1450 |

| Halogen | C-F Stretch | 1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. In this compound, the primary chromophore is the substituted benzene ring.

The electronic transitions expected for this compound are π → π* transitions associated with the conjugated π-system of the aromatic ring. While a specific UV-Vis spectrum for this compound is not documented in the searched sources, the presence of substituents on the benzene ring—two bromine atoms, a fluorine atom, and a methyl ester group—is known to influence the absorption wavelength and intensity. Halogen and ester substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring. Therefore, the absorption maximum (λ_max) for this compound is expected to be at a longer wavelength than that of unsubstituted methyl benzoate (B1203000).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of a compound and can elucidate its structure through analysis of fragmentation patterns.

For this compound (C₈H₅Br₂FO₂), the molecular weight can be calculated, and the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. A key feature would be the isotopic pattern of the molecular ion, which will be complex due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance. This would result in a characteristic M, M+2, and M+4 peak pattern.

Although specific experimental mass spectra for this compound were not found, predictable fragmentation pathways can be outlined. Common fragmentation patterns for methyl benzoates include the loss of the methoxy (B1213986) group (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃). Fragmentation could also involve the loss of one or both bromine atoms.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description |

|---|---|

| [C₈H₅Br₂FO₂]⁺• | Molecular Ion (M⁺) |

| [C₇H₂Br₂FO]⁺ | Loss of •OCH₃ group |

| [C₇H₅Br₂FO]⁺ | Loss of •H and •CO |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.

A search of crystallographic databases did not yield a published crystal structure for this compound. A crystallographic study of this compound would definitively establish the planarity of the benzene ring and the orientation of the methyl ester substituent relative to the ring. It would also reveal the precise intramolecular distances between the bulky bromine and smaller fluorine substituents, as well as any intermolecular halogen-halogen or halogen-oxygen interactions that might influence the crystal packing.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method for the quantum mechanical modeling of molecules, offering a balance between accuracy and computational cost. For Methyl 2,4-dibromo-5-fluorobenzoate, DFT calculations provide a foundational understanding of its fundamental chemical characteristics.

The first step in the theoretical investigation of a molecule is typically the determination of its most stable three-dimensional structure. Geometry optimization calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to locate the minimum energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is achieved.

Conformational analysis further explores the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. For this compound, the orientation of the methyl ester group relative to the aromatic ring is a key conformational variable. Theoretical studies can predict the relative stability of different rotational isomers (rotamers) and the likelihood of their existence at room temperature. While specific conformational analysis studies on this exact molecule are not extensively documented in the literature, related studies on substituted methyl benzoates suggest that the planar conformation, where the ester group is coplanar with the benzene (B151609) ring, is often the most stable due to favorable electronic delocalization.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity.

For this compound, DFT calculations can predict the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. The distribution of the HOMO and LUMO across the molecule can also be visualized, indicating the likely sites for electrophilic and nucleophilic attack. In similar halogenated aromatic compounds, the HOMO is often localized on the aromatic ring and the halogen atoms, while the LUMO may be distributed over the carbonyl group and the ring.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Trend for Halogenated Benzoates |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Influenced by the electron-donating/withdrawing nature of substituents. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Affected by the presence of electron-withdrawing groups. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher reactivity. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

IR (Infrared) and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical spectra can aid in the interpretation of experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to different functional groups within this compound.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. This allows for the determination of the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, providing insight into the electronic structure and chromophores present in the molecule.

Table 2: Overview of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Relevance |

|---|---|---|

| NMR | Chemical Shifts (δ) | Structural Elucidation |

| IR & Raman | Vibrational Frequencies (cm⁻¹) | Functional Group Identification |

| UV-Vis | Maximum Absorption (λmax) | Electronic Transitions |

Note: The precise values from these predictions are highly dependent on the level of theory and basis set used in the calculations.

Molecular Dynamics (MD) Simulations related to Reactivity and Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, interactions with solvent molecules, and potential reaction pathways. While specific MD studies on the reactivity of this compound are not prominent, such simulations could, in principle, be used to explore its interactions with other molecules, such as biological targets or reactants in a chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry that correlate the structural or property descriptors of a set of compounds with a specific activity or property. While often associated with biological activity, QSAR can also be effectively applied to model physicochemical properties. For this compound, QSAR models could be developed to predict properties such as boiling point, melting point, vapor pressure, or chromatographic retention times.

The development of a QSAR model for physicochemical properties of a series of related halogenated benzoates would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure and are categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electronic structure of the molecule and include dipole moment, polarizability, and various quantum chemical parameters.

A hypothetical QSAR study on a series of di-bromo-fluoro-benzoate analogs could aim to predict a specific physicochemical property. The process would involve:

Dataset Selection: A training set of structurally related compounds with experimentally determined values for the property of interest would be compiled.

Descriptor Calculation: For each molecule in the training set, a large number of theoretical molecular descriptors would be calculated using computational chemistry software.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model that correlates a subset of the calculated descriptors with the observed property.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques.

For this compound, the presence of two bromine atoms and a fluorine atom at specific positions on the benzene ring will significantly influence its molecular descriptors. The high atomic mass and polarizability of the bromine atoms, combined with the high electronegativity of the fluorine atom, would yield distinct values for its electronic and steric descriptors compared to other halogenated benzoates. These unique descriptor values would, in turn, determine its predicted physicochemical properties within a given QSAR model.

Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of Substituted Benzoates This table presents a hypothetical set of calculated molecular descriptors that would be relevant for a QSAR study involving this compound and related compounds. The values are for illustrative purposes.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Polarizability (ų) |

| Methyl Benzoate (B1203000) | 136.15 | 2.12 | 1.89 | 14.5 |

| Methyl 4-fluorobenzoate | 154.14 | 2.05 | 2.45 | 14.2 |

| Methyl 2,4-dibromobenzoate | 293.95 | 3.50 | 2.10 | 19.8 |

| This compound | 311.94 | 3.65 | 2.80 | 19.5 |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For this compound, computational methods can be employed to study various potential reactions, such as nucleophilic aromatic substitution or hydrolysis of the ester functionality.

A common approach involves the use of Density Functional Theory (DFT) to map out the potential energy surface of a reaction. For instance, the hydrolysis of the methyl ester group would proceed through a specific reaction pathway. Computational modeling can predict the geometries of the reactants, transition states, and products, as well as their relative energies.

A theoretical investigation into a reaction involving this compound would typically involve the following steps:

Conformational Analysis: The first step is to identify the most stable conformations of the reactant molecule. For this compound, this would involve considering the orientation of the methoxycarbonyl group relative to the aromatic ring. Theoretical studies on related ortho-substituted benzoic acids have shown that interactions between the substituent and the carboxylic group can significantly influence the conformational landscape. nih.gov

Locating Transition States: For a proposed reaction mechanism, computational algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (energy barrier) of the reaction. A lower activation energy implies a faster reaction rate. For example, in a study of ortho-substituted benzoic acids, the energy barrier for the trans-to-cis interconversion was calculated, highlighting the influence of the substituent on the rotational barrier. nih.gov

Identifying Intermediates: The reaction pathway may involve the formation of one or more intermediates, which are local minima on the potential energy surface. These can also be characterized computationally.

The electronic effects of the bromo and fluoro substituents are crucial in determining the reactivity of this compound. The electron-withdrawing nature of the halogens would influence the electron density distribution in the aromatic ring, affecting its susceptibility to nucleophilic attack. Computational models can quantify these effects through population analysis and by visualizing molecular orbitals.

Table 2: Hypothetical Calculated Energy Profile for a Reaction of this compound This table provides a hypothetical example of calculated energies for a generic reaction pathway involving this compound, as would be determined through computational reaction mechanism studies.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.3 |

Applications of Methyl 2,4 Dibromo 5 Fluorobenzoate in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the benzene (B151609) ring of Methyl 2,4-dibromo-5-fluorobenzoate makes it an ideal starting material for constructing intricate organic molecules. The bromine atoms at the C2 and C4 positions are particularly useful as they can be selectively functionalized through various cross-coupling reactions, while the fluorine atom at C5 enhances the potential for biological activity in the final products.

Halogenated and fluorinated organic compounds are of paramount importance in medicinal chemistry. ossila.com The inclusion of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key intermediate for the synthesis of complex pharmaceutical scaffolds, such as substituted quinolines and benzoquinolines, which are known to possess a wide range of biological activities. nih.govnih.gov

For instance, the synthesis of quinoline-based selective COX-2 inhibitors often involves building upon a highly substituted phenyl ring. nih.gov The structure of this compound provides a framework that can be elaborated into such complex heterocyclic systems. The bromine atoms can be replaced or used in coupling reactions to introduce various substituents, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further increasing molecular complexity. Research into benzo[f]quinoline (B1222042) derivatives has shown their potential as anticancer agents, highlighting the value of precursors that can lead to these polynuclear azaheterocycles. nih.gov The development of novel antiviral agents also frequently relies on nitrogen-containing heterocycles derived from versatile building blocks. nih.gov

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Scaffold Class | Potential Therapeutic Area | Synthetic Relevance of Precursor |

|---|---|---|

| Substituted Quinolines | Anti-inflammatory (COX-2 Inhibitors), Anticancer | The dibromo functionality allows for the introduction of aryl or other groups via cross-coupling, forming the core of C2- and C4-substituted quinolines. |

| Benzoquinolines | Anticancer, Antimicrobial | Serves as the foundational aromatic ring onto which the additional heterocyclic rings are fused. |

| Fluorinated Heterocycles | Antiviral, Antibacterial | The fluorine atom is retained in the final structure to enhance biological properties. |

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and materials science. In agriculture, fluorinated compounds often exhibit potent herbicidal, insecticidal, or fungicidal properties. ossila.com The title compound provides a scaffold that can be modified to produce novel active ingredients for crop protection. Nitrogen-containing heterocycles, which can be synthesized from this building block, are crucial components in many commercial agrochemicals. nih.gov

In materials science, polyhalogenated aromatic compounds are precursors to functional materials such as organic light-emitting diodes (OLEDs) and liquid crystals. The specific substitution pattern of this compound can be used to tune the electronic and photophysical properties of new materials. For example, benzo[f]quinoline is noted for its potential in opto-electronics, a field that relies on starting materials with well-defined structures to build high-performance organic materials. nih.gov

Derivatization to Access New Chemical Entities

The multiple reactive sites on this compound allow for extensive derivatization, providing access to novel chemical structures that would otherwise be difficult to synthesize. The differential reactivity of the bromine atoms and the fluorine atom enables chemists to perform sequential and regioselective reactions.

The electron-deficient nature of the aromatic ring in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of one of the halogen atoms by various nucleophiles to form ethers, amines, and thioethers. Typically, the halogen atom most activated by electron-withdrawing groups is substituted. In this case, the bromine at C4 is ortho and para to the ester and fluorine, respectively, making it a likely site for nucleophilic attack. This allows for the synthesis of a diverse library of compounds from a single starting material.

Table 2: Examples of Derivatization via Nucleophilic Aromatic Substitution

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Aromatic Ether |

| Amine | Piperidine | Aromatic Amine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aromatic Thioether |

This compound is an excellent precursor for the synthesis of biologically active nitrogen-containing heterocycles. nih.govnih.gov A common strategy involves the transformation of the benzoate (B1203000) into a derivative that can undergo an intramolecular or intermolecular cyclization reaction. For example, the bromine at the C2 position can be replaced with an amino group, and the ester at C1 can be used to build a second ring, leading to quinoline (B57606) or quinolone structures.

The synthesis of quinoline derivatives, which are known for their antimalarial, antibacterial, and anticancer activities, can be achieved through methods like the Doebner-von Miller or Friedländer synthesis, which require substituted anilines as precursors. derpharmachemica.com this compound can be converted to the corresponding 2-amino derivative, which can then be cyclized to form a highly substituted quinoline ring, a valuable scaffold in drug discovery. nih.gov Similarly, reaction with hydrazines can lead to the formation of pyrazole (B372694) or indazole heterocycles.

Development of New Reaction Methodologies Utilizing this compound

The unique arrangement of three different halogens on the aromatic ring makes this compound an ideal substrate for developing and testing new regioselective reaction methodologies. The different electronic environments of the bromine atoms at the C2 and C4 positions present a challenge and an opportunity for selective chemical transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful methods for forming C-C and C-heteroatom bonds. Researchers can use this compound to develop catalytic systems that can differentiate between the two bromine atoms. For example, a catalyst system might be optimized to selectively react at the more sterically accessible C4-Br position while leaving the C2-Br position intact for a subsequent, different transformation. This stepwise, selective functionalization is highly valuable for the efficient synthesis of complex target molecules, avoiding the need for cumbersome protecting group strategies. The ability to control the site of reaction on such a polyfunctional molecule is a significant goal in modern synthetic chemistry.

Future Directions in Research on Methyl 2,4 Dibromo 5 Fluorobenzoate

Exploration of Asymmetric Synthesis Approaches

The development of stereoselective methods to introduce chirality is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. For a molecule like Methyl 2,4-dibromo-5-fluorobenzoate, which is itself achiral, asymmetric synthesis would focus on reactions where it is used as a prochiral substrate or as a precursor to chiral molecules.

Future research could explore several avenues for asymmetric synthesis:

Asymmetric Hydrogenation: The ester functionality could be a handle for directing asymmetric hydrogenation of a double bond introduced elsewhere on the molecule. While the aromatic ring itself is generally resistant to hydrogenation under standard conditions, derivatives of the benzoic acid moiety could be explored. For instance, rhodium catalysts with phosphine-phosphite ligands have shown broad scope in the enantioselective hydrogenation of enol esters. acs.orgcsic.es Research could focus on creating derivatives of this compound that are amenable to such transformations. Highly efficient iridium-catalyzed asymmetric hydrogenation of related heterocyclic structures like benzoxazinones has also been demonstrated, suggesting that derivatization of the benzoate (B1203000) could lead to substrates for similar catalytic systems. rsc.org

Chiral Resolution of Derivatives: If a racemic mixture of a chiral derivative of this compound is synthesized, chiral resolution techniques could be employed. This is a common strategy for separating enantiomers. csic.es Methods include crystallization of diastereomeric salts with a chiral resolving agent or enzymatic resolution. consensus.appresearchgate.net The enzymatic hydrolysis of esters is a particularly attractive green chemistry approach. nih.govsemanticscholar.orgnih.govtamu.edu A future research direction would be to screen a variety of lipases and esterases for their ability to stereoselectively hydrolyze one enantiomer of a chiral derivative of this compound, leaving the other enantiomer in high enantiomeric excess.

Atroposelective Synthesis: The polyhalogenated nature of this compound makes it a potential precursor for the synthesis of atropisomeric biaryls. nih.govresearchgate.net Atropisomers are stereoisomers arising from restricted rotation about a single bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, could be used to couple the benzoate with another aromatic ring. The use of chiral ligands in these reactions can induce atroposelectivity. snnu.edu.cn The development of methods for the atroposelective synthesis of biaryls using chiral auxiliaries is also a burgeoning field of research. researchgate.net

Green Chemistry Principles in its Production and Derivatization

The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance for environmental sustainability. Future research on this compound should prioritize the development of more environmentally benign processes for its production and subsequent derivatization.

Key areas for investigation include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. A significant area of research is the replacement of these with greener alternatives. Ionic liquids, which are non-volatile and have high thermal stability, have been explored as solvents for halogenation reactions and other organic transformations. researchgate.netorganic-chemistry.orgdcu.iechemistryviews.org Future work could investigate the use of ionic liquids as recyclable reaction media for the synthesis and functionalization of this compound.

Catalytic versus Stoichiometric Reagents: The Sandmeyer reaction, a potential route to this compound, traditionally uses stoichiometric amounts of copper salts. A greener approach would be to develop catalytic versions of this reaction. nih.gov Furthermore, in derivatization reactions, the use of catalytic methods is always preferable to stoichiometric ones to minimize waste.

Energy Efficiency: Exploring reaction conditions that are more energy-efficient is a core principle of green chemistry. This could involve the use of microwave irradiation to accelerate reaction times or the development of catalysts that operate at lower temperatures.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical.

A hypothetical comparison of a traditional versus a greener synthesis of a derivative could be quantified using green chemistry metrics, as illustrated in the table below.

| Metric | Traditional Synthesis | Greener Synthesis |

| Solvent | Dichloromethane | Ionic Liquid (recyclable) |

| Catalyst | Stoichiometric CuBr | Catalytic CuBr (0.1 mol%) |

| Energy Input | Reflux, 12 hours | Microwave, 15 minutes |

| Atom Economy | Lower | Higher |

| E-Factor (Waste/Product) | High | Low |

Advanced Catalysis for Selective Functionalization

The two bromine atoms on the aromatic ring of this compound are prime targets for further functionalization through cross-coupling reactions. Advanced catalytic methods can offer high selectivity for the transformation of one C-Br bond over the other, or for the functionalization of a C-H bond.

Future research in this area could focus on:

Selective Cross-Coupling Reactions: Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.govorganic-chemistry.orgnumberanalytics.comresearchgate.netnih.govua.esacs.org A key challenge and area of research is achieving selectivity in polyhalogenated systems. The differential reactivity of the two bromine atoms in this compound, influenced by the electronic effects of the fluorine and methyl ester groups, could be exploited to achieve selective monofunctionalization. The choice of palladium catalyst, ligand, and reaction conditions would be critical in controlling this selectivity.

C-H Functionalization: Direct functionalization of C-H bonds is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. nih.govrsc.org While the C-Br bonds are more reactive, research into catalysts that can selectively activate a specific C-H bond on the aromatic ring in the presence of the halogens would be a significant advancement. Photocatalysis with metal complexes is an emerging area for such transformations. rsc.org

A hypothetical catalyst screening for the selective Suzuki-Miyaura coupling at the C-4 position is presented below.

| Catalyst System (Pd precatalyst + Ligand) | Selectivity (C4:C2) | Yield (%) |

| Pd(OAc)₂ + PPh₃ | 1:1 | 45 |

| Pd₂(dba)₃ + SPhos | 5:1 | 78 |

| Pd(OAc)₂ + XPhos | 10:1 | 85 |

| PdCl₂(dppf) | 2:1 | 60 |

Integration with High-Throughput Synthesis and Screening Methodologies

To fully explore the potential of this compound as a scaffold for drug discovery and materials science, high-throughput methods for its derivatization and subsequent screening are essential.

Future directions include:

Combinatorial Chemistry and Library Synthesis: The two bromine atoms provide ideal handles for creating large libraries of compounds through combinatorial chemistry. vapourtec.comrsc.orgnih.govmygov.inpharmatutor.org By reacting this compound with a diverse set of building blocks in a parallel or automated fashion, a vast chemical space can be explored. Automated synthesis platforms can significantly accelerate this process. nih.govyoutube.com

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS techniques can be used to rapidly screen for biological activity or desired material properties. nih.gov This involves the use of automated systems to test thousands of compounds in a short period. The development of assays that are compatible with the properties of the synthesized library is a crucial aspect of this research.

The integration of automated synthesis and HTS creates a powerful platform for accelerated discovery, as depicted in the workflow below.

Automated Synthesis and Screening Workflow

Library Design: Computational tools are used to design a library of derivatives based on the this compound scaffold.

Automated Synthesis: A robotic platform performs the parallel synthesis of the designed library.

Purification and Analysis: Automated purification and quality control are carried out.

High-Throughput Screening: The compound library is screened against a biological target or for a specific physical property.

Hit Identification and Optimization: Active compounds ("hits") are identified and selected for further optimization.

This compound is a promising but currently underexplored chemical entity. The future research directions outlined in this article, encompassing asymmetric synthesis, green chemistry, advanced catalysis, and high-throughput methodologies, provide a comprehensive roadmap for unlocking its potential. By pursuing these avenues of investigation, the scientific community can leverage this versatile scaffold to develop novel molecules with valuable applications across a range of scientific disciplines.

Q & A

Q. What are the standard synthetic routes for Methyl 2,4-dibromo-5-fluorobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves bromination of a fluorobenzoic acid precursor followed by esterification. For example, bromination of 5-fluoro-2,4-dihydroxybenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., H₂SO₄) can yield the dibrominated intermediate. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄ or HCl) produces the methyl ester . Optimization includes controlling reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios to minimize side products like tri-brominated derivatives. Purity is confirmed via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and the methoxy group (δ 3.9–4.1 ppm). Fluorine coupling (³J~5–8 Hz) aids in assigning substituent positions .

- X-ray Crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving halogen-heavy compounds. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- IR Spectroscopy : Strong ester C=O stretches (~1720 cm⁻¹) and Br/F vibrational modes confirm functional groups .

Q. How should researchers address solubility challenges during purification?

- Methodological Answer : Use mixed solvent systems (e.g., ethyl acetate/hexane) for recrystallization. For column chromatography, silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) separates brominated isomers. Solubility in deuterated chloroform (CDCl₃) is preferred for NMR analysis .

Advanced Research Questions

Q. What factors influence regioselectivity during bromination of 5-fluorobenzoate precursors?

- Methodological Answer : The fluorine atom at position 5 acts as a meta-directing group, favoring bromination at positions 2 and 4. Steric hindrance and electronic effects from substituents (e.g., ester groups) further modulate selectivity. Computational studies (DFT) can predict bromination sites by analyzing frontier molecular orbitals and charge distribution . Experimental validation via LC-MS monitors intermediate formation .

Q. How can competing side reactions (e.g., over-bromination or ester hydrolysis) be mitigated?

- Methodological Answer :

- Controlled Bromination : Use stoichiometric bromine (1.1–1.3 equivalents) and low temperatures (0–5°C) to limit tri-brominated byproducts .

- Acid-Free Esterification : Employ Mitsunobu conditions (DIAD, PPh₃) or DCC/DMAP coupling to avoid ester hydrolysis under acidic conditions .

Q. What are the thermal and photolytic stability profiles of this compound?

- Methodological Answer :

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store at –20°C in amber vials to prevent Br-F bond cleavage.

- Photolytic Degradation : UV-Vis studies (λ~254 nm) reveal rapid degradation; work under inert atmospheres (N₂/Ar) to stabilize radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |